molecular formula C12H19NO2 B13247187 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol

2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol

Cat. No.: B13247187
M. Wt: 209.28 g/mol
InChI Key: GTPLJZZRJZBZOH-UHFFFAOYSA-N
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Description

2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol is a phenolic compound featuring a secondary amine substituent derived from 2-amino-2-methyl-1-propanol. The compound’s synthetic route likely involves Mannich-type reactions or nucleophilic substitution, as evidenced by analogous methods in the literature (e.g., bromoacetyl bromide coupling with 2-amino-2-methyl-1-propanol in ) .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-4-methylphenol

InChI

InChI=1S/C12H19NO2/c1-9-4-5-11(15)10(6-9)7-13-12(2,3)8-14/h4-6,13-15H,7-8H2,1-3H3

InChI Key

GTPLJZZRJZBZOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC(C)(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of phenolic derivatives with diverse substituents. Key structural analogs and their distinguishing features include:

Compound Substituent Melting Point (°C) Yield (%) Key Features
2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol (Target) 1-Hydroxy-2-methylpropan-2-ylaminomethyl Not reported Inferred ~54% Potential for intramolecular H-bonding; tertiary amine enhances basicity.
2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol Benzotriazole, diethylaminomethyl Not reported Not reported Intramolecular O–H⋯N H-bond (N⋯H = 2.04 Å); planar benzotriazole-phenol system.
(E)-2-(((4-Methoxybenzyl)imino)methyl)-4-methylphenol 4-Methoxybenzylimine Not reported Not reported Schiff base structure; potential for metal coordination via imine and phenol.
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide 1-Hydroxy-2-methylpropan-2-yl, fluorophenoxy 84 54 Acetamide backbone; fluorinated aromatic ring enhances lipophilicity.

Key Observations :

  • Hydrogen Bonding: The benzotriazole derivative () exhibits a strong intramolecular O–H⋯N hydrogen bond (N⋯H = 2.04 Å), stabilizing its planar conformation . The target compound may exhibit similar H-bonding between its phenolic –OH and the tertiary amine’s lone pairs, though direct evidence is lacking.
  • Steric and Electronic Effects: The 1-hydroxy-2-methylpropan-2-yl group in the target compound introduces steric bulk and a hydroxyl group, which may reduce crystallinity compared to simpler amines (e.g., diethylamino in ). Fluorinated analogs () show higher melting points (75–84°C) due to increased molecular rigidity .
  • Synthetic Challenges: Yields for compounds with hydroxylated amines (e.g., 54% in ) are lower than those with non-hydroxylated substituents (e.g., 82% for n-butylamine derivatives), likely due to steric hindrance during coupling .
Physicochemical and Spectroscopic Properties

While NMR data for the target compound are unavailable, analogs in and provide insights:

  • 1H-NMR Trends: Methyl groups on the phenol ring (δ ~2.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are common. The 1-hydroxy-2-methylpropan-2-yl group may show –OH (δ ~1.5–2.5 ppm) and methyl resonances (δ ~1.2 ppm) .
  • Melting Points: Hydroxylated amines (e.g., 84°C in ) exhibit higher melting points than non-polar analogs, attributed to H-bonding networks .

Biological Activity

2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol, also known as a derivative of aminophenol, is a compound with potential biological activity that is being studied for its pharmacological properties. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol can be represented as follows:

  • Molecular Formula : C11H17NO2
  • Molecular Weight : 195.27 g/mol
  • CAS Number : 1042627-07-5

This compound features a hydroxyl group and an amino group, which are likely responsible for its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

Key Findings :

  • Studies have shown that the compound can scavenge free radicals effectively, reducing oxidative damage in cellular models .

Anti-inflammatory Effects

Inflammation plays a central role in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties.

Case Study :
In vitro studies demonstrated that 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol inhibited the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions .

Neuroprotective Effects

Given its structural similarity to other neuroprotective agents, this compound has been investigated for its effects on neuronal health.

Research Findings :
Animal studies have indicated that it may protect against neurotoxicity induced by certain neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects neurons from toxicity

The mechanisms through which 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol exerts its biological effects are still being elucidated. Potential mechanisms include:

  • Free Radical Scavenging : The hydroxyl group may play a critical role in neutralizing reactive oxygen species.
  • Cytokine Modulation : The amino group may influence signaling pathways involved in inflammation.
  • Neuroprotective Pathways : It may activate survival pathways in neurons, reducing apoptosis.

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